

# Application of Mass Spectrometry in the Characterization of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule drug. The inherent complexity of these molecules, comprising a large antibody, a chemical linker, and a potent payload, presents significant analytical challenges. Mass spectrometry (MS) has emerged as an indispensable tool for the comprehensive characterization of ADCs, providing critical information on their structure, heterogeneity, and stability. This application note details the key MS-based methodologies used to assess the critical quality attributes (CQAs) of ADCs, including drug-to-antibody ratio (DAR), drug load distribution, conjugation site analysis, and stability.

# **Key Applications of Mass Spectrometry in ADC Characterization**

Mass spectrometry is utilized at various levels of ADC analysis, from the intact protein to peptide fragments, to provide a holistic understanding of the molecule.

# Intact Mass Analysis for Average DAR and Drug Load Distribution



Determining the average number of drugs conjugated to an antibody (average DAR) and the distribution of different drug-loaded species is crucial as it directly impacts the ADC's efficacy and safety.[1][2] High-resolution mass spectrometry, often coupled with liquid chromatography (LC), is a powerful technique for this assessment.[3][4]

### Methodologies:

- Native Size-Exclusion Chromatography-Mass Spectrometry (SEC-MS): This technique separates ADC species based on size under non-denaturing conditions, preserving the noncovalent interactions within the ADC structure, which is particularly important for cysteinelinked ADCs.[5][6][7] The subsequent online MS analysis provides the mass of the intact ADC, allowing for the determination of the drug load distribution and average DAR.[8]
- Reversed-Phase High-Performance Liquid Chromatography-Mass Spectrometry (RP-HPLC-MS): This method separates ADC species based on hydrophobicity.[1] Prior to MS analysis, the raw mass spectra are deconvoluted to obtain the true mass of each ADC species, and the relative intensities are used to calculate the average DAR.[9]

### Data Presentation:

The data obtained from intact mass analysis is typically summarized to show the relative abundance of each drug-loaded species.

| Drug-Loaded Species      | Measured Mass (Da) | Relative Abundance (%) |
|--------------------------|--------------------|------------------------|
| DAR 0 (Unconjugated mAb) | 148050             | 5.2                    |
| DAR 2                    | 150000             | 25.8                   |
| DAR 4                    | 151950             | 55.1                   |
| DAR 6                    | 153900             | 12.3                   |
| DAR 8                    | 155850             | 1.6                    |
| Average DAR              | 3.9                |                        |

Caption: Illustrative data for the drug load distribution and average DAR of a cysteine-linked ADC as determined by intact mass spectrometry.





Click to download full resolution via product page

Caption: Workflow for intact ADC analysis and DAR determination.

# **Subunit Analysis for Higher Resolution Characterization**



To simplify the complex mass spectra of intact ADCs and gain more detailed information, the ADC can be fragmented into its subunits. This "middle-down" approach offers a balance between the global overview of intact mass analysis and the granular detail of peptide mapping.[10]

### Methodologies:

- Reduction: The inter-chain disulfide bonds of the antibody are reduced using reagents like dithiothreitol (DTT), yielding light chains (LC) and heavy chains (HC).[11] These subunits are then analyzed by LC-MS to determine the drug load on each chain.
- Enzymatic Digestion: Enzymes like IdeS (Immunoglobulin G-degrading enzyme from Streptococcus pyogenes) cleave the heavy chains below the hinge region, producing F(ab')2 and Fc fragments.[12] Further reduction of the F(ab')2 fragment yields the light chain (LC) and the Fd' fragment. This approach allows for the localization of the drug conjugation to specific domains of the antibody.[13]

### Data Presentation:

The results from subunit analysis provide a more detailed view of the drug distribution.

| Subunit     | Drug Load | Measured Mass<br>(Da) | Relative<br>Abundance (%) |
|-------------|-----------|-----------------------|---------------------------|
| Light Chain | 0         | 23500                 | 30                        |
| 1           | 24475     | 70                    |                           |
| Heavy Chain | 0         | 50200                 | 5                         |
| 1           | 51175     | 45                    |                           |
| 2           | 52150     | 40                    | -                         |
| 3           | 53125     | 10                    |                           |

Caption: Example data from a reduced ADC analysis showing drug distribution on light and heavy chains.



# Sample Preparation ADC Sample Enzymatic Digestion (e.g., IdeS) + Reduction LC-MS Analysis - Mass Determination of Subunits - Drug Load per Subunit

### Workflow for ADC Subunit Analysis

Click to download full resolution via product page

Caption: Workflow for ADC subunit analysis.

# **Peptide Mapping for Conjugation Site Identification**

Pinpointing the exact amino acid residues where the drug-linker is attached is critical for understanding structure-activity relationships and ensuring manufacturing consistency.[14] Peptide mapping, a "bottom-up" approach, is the gold standard for this purpose.[15]

Methodology:



# Methodological & Application

Check Availability & Pricing

The ADC is subjected to a series of steps including denaturation, reduction, alkylation, and enzymatic digestion (typically with trypsin) to generate a complex mixture of peptides.[16] This peptide mixture is then separated by RP-HPLC and analyzed by tandem mass spectrometry (MS/MS).[17] By comparing the peptide maps of the conjugated and unconjugated antibody, and by analyzing the fragmentation spectra of the drug-conjugated peptides, the specific conjugation sites can be identified.[18]



Workflow for ADC Peptide Mapping and Conjugation Site Analysis



Click to download full resolution via product page

Caption: Workflow for ADC peptide mapping.



# **Stability Assessment**

The stability of an ADC in circulation is a key determinant of its therapeutic window. Premature release of the cytotoxic drug can lead to off-target toxicity, while degradation of the antibody can compromise its targeting ability. LC-MS methods are employed to monitor the stability of ADCs in biological matrices like plasma.[19][20][21]

### Methodology:

The ADC is incubated in plasma for various time points. At each point, the ADC is often enriched using affinity capture techniques.[22] The enriched sample is then analyzed by LC-MS at the intact or subunit level to monitor for changes in the average DAR, the emergence of unconjugated antibody, and the presence of catabolites.[23]

# **Experimental Protocols**

# Protocol 1: Determination of Average DAR by Intact Mass Analysis (RP-HPLC-MS)

- Sample Preparation:
  - Reconstitute the lyophilized ADC sample in deionized water to a final concentration of 1-5 mg/mL.[24]
  - For some ADCs, deglycosylation using PNGase F may be performed to reduce spectral complexity.[1]
- LC-MS Analysis:
  - LC System: A high-performance liquid chromatography system.
  - o Column: A reversed-phase column suitable for proteins (e.g., C4 or C8).
  - Mobile Phase A: 0.1% formic acid in water.
  - Mobile Phase B: 0.1% acetonitrile with 0.1% formic acid.



- Gradient: A suitable gradient from low to high organic content to elute the ADC species (e.g., 20-80% B over 15 minutes).
- MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Ionization: Electrospray ionization (ESI) in positive ion mode.
- Data Analysis:
  - Deconvolute the raw mass spectra using appropriate software to obtain the zero-charge state masses of the different drug-loaded species.
  - Calculate the relative abundance of each species from the peak intensities in the deconvoluted spectrum.
  - Calculate the average DAR using the following formula: Average DAR = Σ(DARi \*
     %Abundancei) / 100

# **Protocol 2: Subunit Analysis by Reduction and LC-MS**

- Sample Preparation:[11]
  - $\circ$  To 25 µg of the ADC sample, add reduction buffer to a volume of 23.5 µL.
  - Add 1.5 μL of 500 mM DTT to achieve a final DTT concentration of 30 mM.
  - Incubate the mixture at 37-56 °C for 30-45 minutes.
  - Stop the reaction by adding 1 μL of acetic acid.
- LC-MS Analysis:
  - LC System: As described in Protocol 1.
  - Column: A reversed-phase column suitable for proteins.
  - o Mobile Phases: As described in Protocol 1.
  - Gradient: An optimized gradient to separate the light and heavy chains.



- MS System: As described in Protocol 1.
- Data Analysis:
  - Deconvolute the mass spectra corresponding to the light chain and heavy chain peaks.
  - Determine the drug load on each subunit by comparing the measured masses to the theoretical masses.

# Protocol 3: Conjugation Site Analysis by Peptide Mapping

- Sample Preparation:[15]
  - Denaturation, Reduction, and Alkylation: Denature the ADC in a solution containing a chaotropic agent (e.g., 6 M guanidine HCl). Reduce the disulfide bonds with DTT and alkylate the resulting free thiols with iodoacetamide.
  - Buffer Exchange: Remove the denaturation and alkylation reagents by buffer exchange into a digestion-compatible buffer (e.g., ammonium bicarbonate).
  - Digestion: Add trypsin (or another suitable protease) at an appropriate enzyme-to-protein ratio (e.g., 1:20 w/w) and incubate overnight at 37 °C.
- LC-MS/MS Analysis:
  - LC System: A nano- or micro-flow HPLC system.
  - Column: A C18 reversed-phase column suitable for peptide separations.
  - Mobile Phases: Typically 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile
     (B).
  - Gradient: A long, shallow gradient to achieve optimal separation of the complex peptide mixture.
  - MS System: A high-resolution mass spectrometer capable of MS/MS fragmentation (e.g., Orbitrap or Q-TOF).



- Data Acquisition: Operate in data-dependent acquisition (DDA) mode to trigger MS/MS scans on the most abundant peptide ions.
- Data Analysis:
  - Use a database search engine to identify the peptides by matching the experimental MS/MS spectra against the theoretical fragmentation of the antibody sequence.
  - Manually inspect the spectra of potential drug-conjugated peptides to confirm the site of modification. The presence of diagnostic fragment ions from the drug-linker can aid in identification.[17]

### Conclusion

Mass spectrometry is a cornerstone of modern ADC characterization, providing unparalleled insights into the critical quality attributes that govern their efficacy and safety. From the high-level overview of the average DAR and drug load distribution obtained by intact mass analysis to the fine details of conjugation site heterogeneity revealed by peptide mapping, MS-based workflows are essential throughout the discovery, development, and manufacturing of these complex biotherapeutics. The protocols and workflows described herein provide a robust framework for the comprehensive characterization of antibody-drug conjugates.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. biogny.com [biogny.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

## Methodological & Application





- 6. learning.sepscience.com [learning.sepscience.com]
- 7. Analysis of ADCs by Native Mass Spectrometry PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. Drug-to-antibody ratio (DAR) and drug load distribution by LC-ESI-MS PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. adcreview.com [adcreview.com]
- 11. Drug Loading and Distribution of ADCs by Mass Spectrometry Creative Biolabs [creative-biolabs.com]
- 12. Middle-Down Multi-Attribute Analysis of Antibody-Drug Conjugates with Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug Loading and Distribution of ADCs After Reduction or IdeS Digestion and Reduction
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Conjugation Site Analysis by MS/MS Protein Sequencing Creative Biolabs [creative-biolabs.com]
- 15. Conjugation Site Analysis by MS/MS Protein Sequencing PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Conjugation Site Analysis by MS/MS Protein Sequencing | Springer Nature Experiments [experiments.springernature.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 21. lcms.labrulez.com [lcms.labrulez.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. sciex.com [sciex.com]
- To cite this document: BenchChem. [Application of Mass Spectrometry in the Characterization of Antibody-Drug Conjugates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b585467#application-of-mass-spectrometry-in-adc-characterization]



### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com